Avasimibe

Description

Avasimibe is an orally bioavailable inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that prevents cholesterol deposition in the arterial wall. Research was discontinued due to difficulties in assaying the effects of avasimibe on preventing plaque formation and due to its ability to increase the activity of Cytochrome P450 3A4, thus increasing the removal of other drugs from the body.

AVASIMIBE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

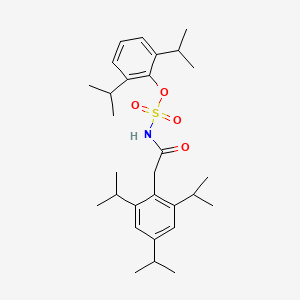

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQXTEKSNBVPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168117 |

Source

|

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166518-60-1 |

Source

|

| Record name | Avasimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avasimibe [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avasimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVASIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avasimibe: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2][3] Initially developed as a promising agent for the treatment of atherosclerosis due to its role in lipid metabolism, its clinical development for this indication was halted. However, emerging research has unveiled multifaceted mechanisms of action, sparking renewed interest in Avasimibe for its potential therapeutic applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of Avasimibe, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Inhibition of ACAT/SOAT

The primary and most well-characterized mechanism of action of Avasimibe is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2.[1] These enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2]

By inhibiting ACAT, Avasimibe effectively blocks this storage process, leading to a series of downstream effects that were initially believed to be beneficial for preventing atherosclerosis. These effects include:

-

Reduced Foam Cell Formation: In macrophages within atherosclerotic plaques, the accumulation of cholesteryl esters leads to the formation of "foam cells," a hallmark of atherosclerosis. Avasimibe's inhibition of ACAT in macrophages prevents this lipid accumulation.[2][4]

-

Enhanced Cholesterol Efflux: By preventing the esterification of free cholesterol, Avasimibe increases the intracellular pool of free cholesterol available for efflux from the cell to HDL acceptors, a key step in reverse cholesterol transport.[2][4]

-

Inhibition of Modified LDL Uptake: In vitro studies have demonstrated that Avasimibe can inhibit the uptake of modified low-density lipoprotein (LDL) by macrophages, further contributing to the reduction of lipid accumulation.[2][4]

-

Reduced Apolipoprotein B (ApoB) Secretion: In hepatocytes, Avasimibe has been shown to decrease the secretion of ApoB-containing lipoproteins, which are the primary carriers of cholesterol in the blood.[4]

Quantitative Data on ACAT Inhibition

| Parameter | Cell Line/System | Value | Reference |

| IC50 (ACAT-1 Inhibition) | Human Glioblastoma (U251) | 20.29 µM (at 48h) | [3] |

| IC50 (ACAT-1 Inhibition) | Human Glioblastoma (U87) | 28.27 µM (at 48h) | [3] |

Experimental Protocol: In Vitro ACAT Inhibition Assay

A common method to determine the inhibitory activity of a compound against ACAT involves a cell-free enzymatic assay using rat liver microsomes as a source of the enzyme and [14C]-oleoyl-CoA as the substrate.

Materials:

-

Rat liver microsomes

-

[14C]-Oleoyl-CoA

-

Bovine serum albumin (fatty acid-free)

-

Avasimibe (or other test compounds)

-

Scintillation fluid

-

Buffer solution (e.g., potassium phosphate buffer)

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, bovine serum albumin, and buffer.

-

Add varying concentrations of Avasimibe or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids and separate the cholesteryl esters from unesterified fatty acids using thin-layer chromatography (TLC).

-

Scrape the TLC spots corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Avasimibe concentration and determine the IC50 value.

Signaling Pathway: ACAT Inhibition

Caption: Avasimibe inhibits ACAT, preventing cholesterol esterification.

Modulation of the Wnt/β-Catenin Signaling Pathway

More recent investigations have revealed a novel mechanism of action for Avasimibe, independent of its effects on cholesterol metabolism. Avasimibe has been shown to suppress the Wnt/β-catenin signaling pathway.[5] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

The proposed mechanism involves the inhibition of Wnt secretion, which in turn leads to reduced activation of the Wnt/β-catenin signaling cascade.[5] This results in decreased nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are often involved in cell proliferation and survival.[5]

Experimental Protocol: Western Blot Analysis of β-Catenin

Objective: To assess the effect of Avasimibe on the levels of total and phosphorylated β-catenin.

Materials:

-

Cell line of interest (e.g., human bronchial epithelial cells)

-

Avasimibe

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of Avasimibe or vehicle for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway: Wnt/β-Catenin Inhibition

Caption: Avasimibe inhibits the Wnt/β-catenin signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Avasimibe has demonstrated anticancer effects in various cancer cell lines, particularly in glioblastoma.[3] The underlying mechanism for this activity appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key observations from studies on glioblastoma cells include:[3]

-

Dose-dependent inhibition of cell proliferation.

-

Induction of apoptosis , as evidenced by increased activity of caspases-3/7 and cleavage of PARP.

-

Disruption of mitochondrial membrane potential , a key event in the intrinsic apoptotic pathway.

-

Cell cycle arrest at the G0/G1 phase.

Quantitative Data on Anticancer Effects

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation | U251, U87 | 7.5, 15, 30 µM | Dose-dependent decrease in DNA synthesis | [3] |

| Apoptosis | U251, U87 | 7.5, 15, 30 µM | Dose-dependent increase in apoptotic rate | [3] |

| Caspase-3/7 Activity | U251, U87 | 7.5, 15, 30 µM | Dose-dependent increase in activity | [3] |

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing Avasimibe-induced apoptosis.

Other Reported Mechanisms and Effects

-

Pregnane X Receptor (PXR) Activation: Avasimibe is a potent activator of PXR, which can lead to the induction of CYP3A4 and P-glycoprotein.[1] This has implications for potential drug-drug interactions.

-

Cytochrome P450 Inhibition: It also acts as a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19.[1]

Conclusion

The mechanism of action of Avasimibe is more complex than initially understood. While its primary role as an ACAT inhibitor has been extensively studied in the context of atherosclerosis, its ability to modulate the Wnt/β-catenin signaling pathway and induce apoptosis in cancer cells has opened up new avenues for its therapeutic application. For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial for designing future studies and exploring the full potential of this intriguing molecule. The provided data and protocols offer a foundational guide for further investigation into the diverse biological activities of Avasimibe.

References

- 1. Avasimibe - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]

Avasimibe as an ACAT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. By inhibiting both isoforms, ACAT1 and ACAT2, Avasimibe modulates cholesterol metabolism, impacting processes from intestinal cholesterol absorption to the formation of foam cells in atherosclerotic plaques. Initially developed as a promising agent for treating atherosclerosis, its clinical development for this indication was halted due to a lack of favorable outcomes and concerns about drug interactions. However, recent research has revitalized interest in Avasimibe for its potential therapeutic applications in oncology by targeting the altered cholesterol metabolism in cancer cells. This guide provides an in-depth technical overview of Avasimibe, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action

Avasimibe is a synthetic acyl sulfamate that acts as a competitive inhibitor of ACAT (also known as sterol O-acyltransferase or SOAT)[1][2]. ACAT is responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is central to the storage of excess cholesterol within cells. There are two isoforms of ACAT:

-

ACAT1: Ubiquitously expressed and plays a significant role in cholesteryl ester accumulation in macrophages, contributing to foam cell formation in atherosclerosis.

-

ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of very low-density lipoproteins (VLDL).

Avasimibe inhibits both ACAT1 and ACAT2, which leads to a reduction in the intracellular pool of cholesteryl esters[1][2]. This inhibition has several downstream consequences, including the modulation of lipoprotein secretion and the prevention of foam cell formation.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of Avasimibe from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Avasimibe

| Target | Assay System | IC50 Value | Reference |

| ACAT1 | - | 24 µM | [3] |

| ACAT2 | - | 9.2 µM | [3] |

| ACAT | IC-21 Macrophages | 3.3 µM | [4] |

| CYP2C9 | Human P450 Isoenzymes | 2.9 µM | [4] |

| CYP1A2 | Human P450 Isoenzymes | 13.9 µM | [4] |

| CYP2C19 | Human P450 Isoenzymes | 26.5 µM | [4] |

Table 2: Effects of Avasimibe on Lipid Profiles in Preclinical Models

| Animal Model | Treatment | Key Findings | Reference |

| ApoE*3-Leiden Mice | 0.01% (wt/wt) Avasimibe in diet for 22 weeks | - 56% reduction in plasma cholesterol. - 92% reduction in atherosclerotic lesion area compared to high-cholesterol control. - 78% reduction in lesion area compared to a cholesterol-matched control. | [5] |

| Miniature Pigs | 10-25 mg/kg/day Avasimibe | - 38-41% decrease in VLDL apoB secretion rate. - 25-63% decrease in LDL apoB production rate. - 35% reduction in total plasma cholesterol (high dose). - 51% reduction in LDL cholesterol (high dose). | [6] |

Table 3: Summary of Avasimibe Clinical Trial Outcomes in Humans

| Study Population | Avasimibe Dosage | Key Lipid Profile Changes | Atherosclerosis Progression | Reference |

| Combined Hyperlipidemia | 50-500 mg/day for 8 weeks | - Up to 23% reduction in triglycerides. - Up to 30% reduction in VLDL cholesterol. - No significant change in total cholesterol, LDL-C, or HDL-C. | Not Assessed | [7] |

| Coronary Atherosclerosis | 50, 250, 750 mg/day for up to 24 months | - 7.8% to 10.9% increase in LDL cholesterol. | No favorable alteration in coronary atherosclerosis as assessed by IVUS. | [8] |

| Homozygous Familial Hypercholesterolemia (in combination with atorvastatin) | 750 mg/day for 6 weeks | - Further 22% reduction in total cholesterol compared to atorvastatin alone. - Greater reductions in triglycerides, LDL-C, and VLDL-C with combination therapy. | Not Assessed | [9] |

Key Signaling Pathways and Mechanisms

Avasimibe's inhibition of ACAT instigates changes in several cellular signaling pathways, primarily related to lipid metabolism and cellular proliferation.

Inhibition of ACAT and Cholesterol Esterification

The primary mechanism of Avasimibe is the direct inhibition of ACAT, which blocks the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This action is the foundation for its effects on atherosclerosis and cancer.

References

- 1. Intracellular mechanisms mediating the inhibition of apoB-containing lipoprotein synthesis and secretion in HepG2 cells by avasimibe (CI-1011), a novel acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avasimibe - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibition of ACAT by avasimibe decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Avasimibe: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for these indications was halted.[1] However, recent preclinical research has unveiled its significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models.[2][3] This document provides a comprehensive technical overview of Avasimibe, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

Avasimibe is a synthetic acyl sulfamate derivative. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Avasimibe

| Property | Value | Reference(s) |

| IUPAC Name | ((2,4,6-Tris(1-methylethyl)phenyl)acetyl)sulfamic acid 2,6-bis(1-methylethyl)phenyl ester | [4] |

| Synonyms | CI-1011, PD-148515 | [5][6] |

| CAS Number | 166518-60-1 | [7] |

| Molecular Formula | C₂₉H₄₃NO₄S | [1][8] |

| Molecular Weight | 501.72 g/mol | [7][8] |

| SMILES | CC(C)c1cc(C(C)C)c(CC(=O)NS(=O)(=O)Oc2c(cccc2C(C)C)C(C)C)c(c1)C(C)C | [8] |

| InChI Key | PTQXTEKSNBVPQJ-UHFFFAOYSA-N | [1][8] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [7][9] |

| Purity | ≥98% | [7][9] |

| Appearance | White to off-white solid powder | [4] |

Mechanism of Action

Avasimibe's primary mechanism of action is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT2).[1][5] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[10]

Role in Lipid Metabolism

By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells, particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the intestine and liver also contributes to reduced cholesterol absorption and decreased secretion of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).[10][12]

Anticancer Mechanisms

Recent research has shifted focus to Avasimibe's anticancer properties, which appear to be multifactorial and extend beyond simple ACAT inhibition.

-

Induction of Apoptosis and Cell Cycle Arrest: In glioblastoma and prostate cancer cells, Avasimibe has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[3][5] This is associated with the modulation of key regulatory proteins such as p53, p21, CDKs, and cyclins.[3]

-

Inhibition of Metastasis: Avasimibe can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been observed to reduce the expression of EMT markers like N-cadherin, Vimentin, and Snail.[5]

-

Modulation of Signaling Pathways: Avasimibe has been reported to interfere with critical cancer-related signaling pathways, including the Wnt/β-catenin and E2F-1 signaling pathways.[5][13]

Diagram 1: Avasimibe's Primary Mechanism of Action

Caption: Avasimibe inhibits ACAT1/2, blocking cholesterol esterification.

Diagram 2: Downstream Anticancer Signaling Pathways of Avasimibe

Caption: Avasimibe's anticancer effects via key signaling pathways.

Quantitative Biological Activity

Avasimibe's biological activity has been quantified in various assays, both in its original context as a lipid-lowering agent and in its more recent exploration as an anticancer compound.

Table 2: In Vitro Inhibitory Concentrations of Avasimibe

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference(s) |

| ACAT1 (human) | Enzyme Inhibition | 24 µM | [5] |

| ACAT2 (human) | Enzyme Inhibition | 9.2 µM | [5] |

| ACAT (general) | Enzyme Inhibition | 3.3 µM | [7] |

| T24 (Bladder Cancer) | MTT Proliferation Assay | 11.18 µM | [2] |

| 5637 (Bladder Cancer) | MTT Proliferation Assay | 12.03 µM | [2] |

| U251 (Glioblastoma) | Proliferation Assay (48h) | 20.29 µM | [3] |

| U87 (Glioblastoma) | Proliferation Assay (48h) | 28.27 µM | [3] |

Table 3: Summary of A-PLUS Clinical Trial Lipid Results

The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in the drug's development for atherosclerosis.

| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | | Placebo | +1.7% | - | - |[11] | | Avasimibe 50 mg | +7.8%* | - | - |[11] | | Avasimibe 250 mg | +9.1%* | - | - |[11] | | Avasimibe 750 mg | +10.9%* | Significant Reduction** | Significant Reduction** |[11] |

**P<0.05 vs. placebo. *P≤0.01 vs. placebo.

Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol was a contributing factor to the discontinuation of its development for atherosclerosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently cited in Avasimibe research.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately 3,000-10,000 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][2]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Avasimibe (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the cells with Avasimibe for the desired period (e.g., 48 hours).[1]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells in 6-well plates with desired concentrations of Avasimibe for a specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][11]

-

Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5-12.5% SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][11]

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature.[1][11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, CDK2, N-cadherin, β-actin) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ T24 cells or 1 x 10⁷ U87 cells) in 150 µL of PBS into the dorsal flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[1][11]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign mice into control and treatment groups (n=6 per group).[1][11]

-

Treatment Administration: Administer Avasimibe intraperitoneally at a specified dose (e.g., 15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group receives the vehicle solution (e.g., PBS with 1% Tween 80).[1][11]

-

Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume using the formula: (Length × Width²) / 2.[1]

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors. Tumors can be further processed for histological (H&E staining) or immunohistochemical (e.g., Ki-67) analysis.[1]

Diagram 3: Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow of a typical Avasimibe in vivo anticancer study.

Conclusion and Future Directions

Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its initial development for cardiovascular disease was unsuccessful, it has been repurposed as a valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis in various cancer models highlights its potential as a therapeutic candidate. Future research should focus on elucidating the precise molecular interactions that drive its anticancer effects, exploring its efficacy in combination with other chemotherapeutic agents, and further evaluating its safety profile in the context of oncology. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic applications of Avasimibe.

References

- 1. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer [mdpi.com]

- 5. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Plaque REgression with Cholesterol absorption Inhibitor or Synthesis inhibitor Evaluated by IntraVascular UltraSound (PRECISE-IVUS Trial): Study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Avasimibe Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol.[1] Initially developed as a promising agent for the treatment of atherosclerosis, its primary mechanism involves the inhibition of two isoforms, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), thereby impacting cholesterol absorption, lipoprotein metabolism, and foam cell formation. While its development for dyslipidemia was discontinued, there is renewed preclinical interest in Avasimibe for its potential applications in oncology and other areas. This technical guide provides an in-depth overview of the core preclinical research findings for Avasimibe, focusing on its effects on atherosclerosis and emerging areas of investigation.

Mechanism of Action

Avasimibe's primary mechanism of action is the inhibition of ACAT1 and ACAT2, which catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acids. This inhibition leads to several downstream effects:

-

Inhibition of Foam Cell Formation: By preventing the esterification and subsequent storage of cholesterol in macrophages, Avasimibe reduces the formation of foam cells, a key component of atherosclerotic plaques.[1]

-

Reduced Lipoprotein Secretion: In the liver, Avasimibe has been shown to decrease the secretion of apolipoprotein B (apoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL).[1]

-

Enhanced Cholesterol Efflux: In vitro studies have demonstrated that Avasimibe can enhance the efflux of free cholesterol from macrophages.[1]

More recent preclinical research has also uncovered Avasimibe's ability to modulate the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation and differentiation.[2]

In Vitro Efficacy

Avasimibe has demonstrated inhibitory activity against both ACAT isoforms and has shown effects on macrophage cholesterol metabolism in various in vitro models.

Table 1: In Vitro Inhibitory Activity of Avasimibe

| Target | IC50 Value | Cell Line/System | Reference |

| ACAT1 | 24 µM | Not Specified | N/A |

| ACAT2 | 9.2 µM | Not Specified | N/A |

Table 2: In Vitro Effects on Macrophage Cholesterol Metabolism

| Cell Line | Treatment | Effect | Reference |

| J774 (mouse macrophage) | 50 nmol/L Avasimibe | 25% reduction in cholesterol esterification | N/A |

| THP-1 (human monocytic) | 0.01-0.5 µM Avasimibe | Concentration-dependent reduction in cell cholesteryl ester content | [3] |

| Primary Human Macrophages | Avasimibe (1-10 µg/ml) | Time-dependent reduction in total cellular cholesterol | [4] |

Experimental Protocols: In Vitro Assays

Cholesterol Esterification Assay in J774 Macrophages

This protocol is based on methodologies aimed at quantifying the rate of cholesterol esterification in macrophage cell lines.

-

Cell Culture: J774 macrophages are cultured in multiwell plates to form a monolayer.

-

Radiolabeling: Cells are treated for 24 hours with an ACAT inhibitor (in this case, Avasimibe at a desired concentration) and radiolabeled cholesterol (e.g., [³H]-cholesterol). The ACAT inhibitor prevents the immediate esterification of the incoming labeled cholesterol.

-

Stimulation of Cholesterol Efflux Pathway (Optional but recommended): To assess the broader impact on cholesterol homeostasis, cells can be treated with cyclic adenosine monophosphate (cAMP) for 16 hours to stimulate the expression of the cholesterol transporter ABCA1.

-

Quantification: After the incubation period, cells are harvested, and lipids are extracted. The amount of radiolabeled cholesteryl esters is then quantified using techniques such as thin-layer chromatography followed by liquid scintillation counting. The reduction in labeled cholesteryl esters in Avasimibe-treated cells compared to controls indicates the inhibitory effect.[5]

Foam Cell Formation Assay in THP-1 Macrophages

This protocol outlines the induction of foam cells from THP-1 monocytes and the assessment of Avasimibe's inhibitory effect.

-

Cell Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Induction of Foam Cell Formation: Differentiated macrophages are incubated with acetylated low-density lipoprotein (acetyl-LDL) to induce the uptake and accumulation of cholesterol, leading to foam cell formation.

-

Avasimibe Treatment: Avasimibe is co-incubated with acetyl-LDL at various concentrations.

-

Quantification of Lipid Accumulation: After the incubation period, intracellular lipid accumulation is assessed. This can be done qualitatively by staining with Oil Red O and visualizing lipid droplets under a microscope, or quantitatively by extracting cellular lipids and measuring the cholesteryl ester content using enzymatic assays or chromatography.[3][6]

Preclinical Animal Models: Atherosclerosis

Avasimibe has been evaluated in several animal models of atherosclerosis, with the ApoE*3-Leiden mouse model being a key example.

ApoE*3-Leiden Mouse Model

Table 3: Effects of Avasimibe on Atherosclerosis in ApoE*3-Leiden Mice

| Treatment Group | Diet | Duration | Key Findings | Reference |

| Control | High-Cholesterol (HC) | 22 weeks | Plasma cholesterol: 18.7 ± 2.6 mmol/L | [7] |

| Avasimibe | HC + 0.01% (wt/wt) Avasimibe | 22 weeks | Plasma cholesterol: 8.1 ± 1.2 mmol/L (-56% vs. HC); Atherosclerotic lesion area: -92% vs. HC, -78% vs. low-cholesterol control | [7] |

Experimental Protocol: Atherosclerosis Study in ApoE*3-Leiden Mice

This protocol is a summary of the methodology used in key preclinical studies.[1][7]

-

Animal Model: Female ApoE*3-Leiden transgenic mice, which are susceptible to diet-induced hyperlipidemia and atherosclerosis.

-

Diet and Treatment: Mice are fed a high-cholesterol diet to induce atherosclerosis. The treatment group receives the same diet with Avasimibe mixed in at a specified concentration (e.g., 0.01% wt/wt). A low-cholesterol control group may also be included to differentiate the direct anti-atherosclerotic effects from lipid-lowering effects.

-

Duration: The dietary intervention is typically carried out for an extended period, such as 22 weeks, to allow for the development of significant atherosclerotic lesions.

-

Plasma Lipid Analysis: Blood samples are collected periodically to monitor plasma cholesterol and triglyceride levels.

-

Atherosclerosis Quantification: At the end of the study, mice are euthanized, and the hearts and aortas are collected. Atherosclerotic lesion size in the aortic root is quantified by sectioning the aortic valve area and staining with hematoxylin and eosin. The lesion area is then measured using quantitative image analysis.[1][7][8]

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and safety studies have been conducted in animal models, primarily in beagle dogs.

Table 4: Pharmacokinetic Parameters of Avasimibe in Beagle Dogs (Selected Data)

| Dose | Cmax (µg/mL) | AUC (µg*h/mL) | Study Duration | Key Observation | Reference |

| Escalating doses up to 1000 mg/kg b.i.d. | Not specified in abstract | Not specified in abstract | Escalating dose study | Substrate and inducer of hepatic CYP3A, leading to decreased plasma concentrations after Day 1. | [9] |

| Up to 1000 mg/kg/day | Plateaued at doses >100 mg/kg | Plateaued at doses >100 mg/kg | 13- and 52-week studies | Plasma concentrations plateaued at higher doses. | [9] |

Experimental Protocol: Preclinical Safety Evaluation in Beagle Dogs

This protocol is based on the reported safety studies of Avasimibe.[9][10]

-

Animal Model: Beagle dogs are used for repeated-dose toxicity studies.

-

Dosing: Avasimibe is administered orally in capsules at various doses in escalating-dose and long-term (e.g., 2, 13, and 52-week) studies.

-

Toxicokinetic Analysis: Plasma concentrations of Avasimibe are determined at multiple time points using high-performance liquid chromatography with ultraviolet detection (HPLC/UV). Key parameters such as Cmax and AUC are calculated.

-

Safety Monitoring: Comprehensive safety evaluations are performed, including clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study.

Emerging Preclinical Research: Oncology and Signaling Pathways

Recent preclinical studies have shifted focus to the potential anticancer effects of Avasimibe and its role in modulating cellular signaling pathways.

Wnt/β-Catenin Signaling Pathway

In vitro studies have shown that Avasimibe can suppress the Wnt/β-catenin signaling pathway.[2] This is a critical pathway involved in cell proliferation, and its dysregulation is a hallmark of many cancers. The proposed mechanism involves Avasimibe promoting the localization of β-catenin to the cell membrane, leading to its dephosphorylation and inactivation.

Anticancer Effects

Preclinical studies in various cancer cell lines and animal models have suggested that Avasimibe may have antitumor activity. This is thought to be mediated, at least in part, by the inhibition of ACAT1, which is often overexpressed in cancer cells and contributes to the storage of cholesterol, a key component for rapid cell proliferation.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Avasimibe in inhibiting foam cell formation.

Caption: Experimental workflow for atherosclerosis assessment.

Caption: Avasimibe's proposed effect on the Wnt/β-catenin pathway.

Conclusion

The preclinical data for Avasimibe robustly demonstrates its efficacy as an ACAT inhibitor with significant effects on lipid metabolism and atherosclerosis in animal models. While its clinical development for cardiovascular disease was halted, the extensive preclinical characterization provides a strong foundation for exploring its potential in other therapeutic areas, particularly oncology. The emerging evidence of its ability to modulate the Wnt/β-catenin signaling pathway opens new avenues for research and drug development. This technical guide summarizes the core preclinical findings to aid researchers and scientists in further investigating the therapeutic potential of Avasimibe.

References

- 1. Quantitative assessment of aortic atherosclerosis in APOE*3 Leiden transgenic mice and its relationship to serum cholesterol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 3. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. THP-1 cells form foam cells in response to coculture with lipoproteins but not platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Avasimibe: A Technical Guide to its Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avasimibe (CI-1011) is a synthetic, orally bioavailable small molecule that potently inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2] Initially developed by Parke-Davis (later Pfizer) as a lipid-lowering agent for the treatment of atherosclerosis, its clinical development for this indication was halted due to a lack of favorable effects on coronary atherosclerosis and a mild increase in LDL cholesterol in clinical trials.[3] However, a growing body of preclinical research has repositioned Avasimibe as a promising candidate for anti-cancer therapy due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.[4][5][6] This technical guide provides an in-depth overview of Avasimibe's core targets, mechanisms of action, and its impact on various signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT/SOAT)

Avasimibe's primary molecular targets are the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT-1 (SOAT1) and ACAT-2 (SOAT2).[1][2] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT, Avasimibe effectively blocks this process, leading to an accumulation of free cholesterol within the cell and a reduction in the storage of cholesteryl esters.[4]

Quantitative Inhibition Data

The inhibitory activity of Avasimibe against ACAT isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Target | IC50 (µM) | Source(s) |

| ACAT (general) | 3.3 | [7] |

| ACAT-1 | 24 | [1][2] |

| ACAT-2 | 9.2 | [1][2] |

| Human Monocyte-Macrophage ACAT | 0.012 (12 ng/mL) | [8] |

Signaling Pathways Modulated by Avasimibe

Beyond its direct impact on cholesterol metabolism, Avasimibe has been shown to modulate several critical signaling pathways, particularly in the context of cancer biology.

Wnt/β-catenin Signaling Pathway

Avasimibe has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[9][10] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Avasimibe treatment leads to the localization of β-catenin to the cell membrane and a reduction in its phosphorylation, thereby inactivating the pathway and suppressing cancer cell proliferation.[9] In prostate cancer cells, depletion of cholesteryl esters by Avasimibe significantly downregulates β-catenin.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avasimibe inhibits tumor growth by targeting FoxM1-AKR1C1 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]

- 8. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

Avasimibe in Cancer Research: A Technical Guide to a Novel Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avasimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is emerging as a compelling agent in oncology research.[1] Initially developed for the treatment of atherosclerosis, its ability to modulate cholesterol metabolism has demonstrated significant anti-tumor effects across a range of cancer types.[1][2][3] This technical guide provides an in-depth overview of Avasimibe's mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and visualizes its impact on critical cancer-related signaling pathways. By disrupting cholesterol esterification, Avasimibe induces cancer-selective cytotoxicity, inhibits proliferation and metastasis, and enhances anti-tumor immunity, positioning it as a promising candidate for further cancer research and drug development.[4][5]

Core Mechanism of Action

Avasimibe's primary molecular target is the enzyme ACAT-1, which is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][4] Many aggressive cancer cells upregulate ACAT-1 to manage the high levels of cholesterol required for rapid membrane synthesis and to avoid the cytotoxic effects of excessive free cholesterol.[2][6]

By inhibiting ACAT-1, Avasimibe triggers a cascade of events within cancer cells:

-

Inhibition of Cholesterol Esterification: Avasimibe directly blocks the catalytic activity of ACAT-1, leading to a significant reduction in the levels of cholesteryl esters.[3][4]

-

Accumulation of Free Cholesterol: The blockage of esterification results in an accumulation of intracellular free cholesterol.[4]

-

Induction of Apoptosis: Elevated levels of free cholesterol can lead to endoplasmic reticulum (ER) stress and downstream activation of apoptotic pathways, selectively killing cancer cells which are more sensitive to this disruption than normal cells.[2][6]

-

Suppression of Proliferation and Metastasis: Avasimibe has been shown to arrest the cell cycle and inhibit the migratory and invasive properties of cancer cells through various signaling pathways.[2][7]

Quantitative Preclinical Data

The anti-cancer efficacy of Avasimibe has been quantified in numerous preclinical studies. The following tables summarize key findings, including IC50 values in various cancer cell lines and outcomes from in vivo models.

Table 1: In Vitro Efficacy of Avasimibe (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |

| Prostate Cancer | PC3 | 8.5 | 72 hours | [4] |

| Pancreatic Cancer | MIA-PaCa2 | 9.0 | 72 hours | [4] |

| Lung Cancer | A549 | 7.8 | 72 hours | [4] |

| Colon Cancer | HCT116 | 7.5 | 72 hours | [4] |

| Bladder Cancer | 5637 | 12.03 | 48 hours | [2] |

| Bladder Cancer | T24 | 11.18 | 48 hours | [2] |

| Glioblastoma | U251 | 20.29 | 48 hours | [8] |

| Glioblastoma | U87 | 28.27 | 48 hours | [8] |

Table 2: In Vivo Efficacy of Avasimibe in Xenograft Models

| Cancer Type | Animal Model | Avasimibe Dosage | Treatment Duration | Key Outcomes | Reference |

| Prostate Cancer | Nude mice with PC3 xenografts | 7.5 mg/kg (as avasimin), IV | Daily for 5 days, then every 4 days | Significant tumor growth suppression and extended survival.[4] | [4] |

| Colon Cancer | Nude mice with HCT116 xenografts | 7.5 mg/kg (as avasimin), IV | Daily for 5 days, then every 4 days | Notable inhibition of tumor growth and extended survival.[4] | [4] |

| Bladder Cancer | Nude mice with T24 xenografts | 30 mg/kg, IP | Every other day for 35 days | Significant inhibition of tumor growth and weight.[2][9] | [2] |

| Glioblastoma | Nude mice with U87 xenografts | 15 or 30 mg/kg/day, IP | 18 days | Dose-dependent inhibition of tumor growth, volume, and weight.[8] | [8] |

| Prostate Cancer | Nude mice with PCa xenografts | 30 mg/kg, IP | Every other day for 7 weeks | Suppressed tumor growth and metastasis.[10] | [10] |

| Lewis Lung Carcinoma | C57BL/6 mice with LLC xenografts | 15 mg/kg | Not specified | Significant reduction in tumor size.[11] | [11] |

| Pancreatic Cancer | Orthotopic mouse model | Not specified | 4 weeks | Remarkable suppression of tumor size and growth rate; reduced metastatic lesions.[6] | [6] |

Signaling Pathways Modulated by Avasimibe

Avasimibe's anti-cancer effects are mediated through the modulation of several key signaling pathways.

PPARγ Signaling Pathway in Bladder Cancer

In bladder cancer, Avasimibe has been shown to induce G1-phase cell-cycle arrest by activating the PPARγ signaling pathway.[2] This leads to an increase in ROS stress and the downregulation of cell cycle-related proteins.[2]

References

- 1. Avasimibe - Wikipedia [en.wikipedia.org]

- 2. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Avasimibe: A Technical Whitepaper on its Antitumor Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Avasimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has emerged from its origins as a discontinued anti-atherosclerosis agent to become a promising candidate in oncology.[1][2] Initially designed to modulate cholesterol metabolism for cardiovascular disease, its ability to disrupt the altered lipid metabolism characteristic of many cancers has opened new therapeutic avenues.[3][4][5] This document provides a comprehensive technical overview of Avasimibe's mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its antitumor effects. The evidence suggests Avasimibe exerts its effects through multiple modalities, including induction of apoptosis, cell cycle arrest, and potentiation of antitumor immunity, making it a compelling subject for further oncological research and development.[6][7][8][9]

Core Mechanism of Action

Avasimibe's primary molecular target is ACAT-1, an intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] Many aggressive cancer cells exhibit upregulated ACAT-1 activity and a high dependency on cholesterol for membrane synthesis and signaling, leading to an accumulation of cholesteryl esters.[5][10]

By inhibiting ACAT-1, Avasimibe triggers two key events within the cancer cell:

-

Depletion of Cholesteryl Esters (CE): It blocks the storage of cholesterol, reducing the size and number of intracellular lipid droplets.[3]

-

Accumulation of Free Cholesterol (FC): The buildup of intracellular free cholesterol leads to cytotoxicity, endoplasmic reticulum stress, and ultimately, apoptosis.[3][6][10]

This dual effect selectively targets cancer cells, which are more sensitive to ACAT-1 inhibition than normal cells.[5]

Immunomodulatory Effects

Beyond its direct cytotoxic effects on tumor cells, Avasimibe significantly enhances antitumor immunity by modulating the cholesterol metabolism of CD8+ T cells.[6][7][9]

-

Enhanced T-Cell Receptor (TCR) Signaling: Inhibition of ACAT-1 in CD8+ T cells increases the level of free cholesterol in their plasma membrane.[9]

-

Improved Synapse Formation: This cholesterol enrichment facilitates more efficient TCR clustering and the formation of a more robust immunological synapse with antigen-presenting cancer cells.[9]

-

Potentiated Effector Function: The result is a potentiated antitumor response, with enhanced CD8+ T cell proliferation and cytotoxic activity.[6][7][9]

This mechanism makes Avasimibe a prime candidate for combination therapies with immune checkpoint inhibitors, such as anti-PD-1 antibodies, where synergistic effects have been observed.[6][9]

Quantitative Preclinical Data

In Vitro Efficacy: Cytotoxicity

Avasimibe demonstrates potent dose-dependent cytotoxicity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| U251 | Glioblastoma | 20.29 | 48 | [8] |

| U87 | Glioblastoma | 28.27 | 48 | [8] |

| PC3 | Prostate Cancer | 8.5 | 72 | [4] |

| MIA-PaCa2 | Pancreatic Cancer | 9.0 | 72 | [4] |

| A549 | Lung Cancer | 7.8 | 72 | [4] |

| HCT116 | Colon Cancer | 7.5 | 72 | [4] |

Table 1: Summary of Avasimibe's IC50 values in various human cancer cell lines. Note that IC50 values for PC3, MIA-PaCa2, A549, and HCT116 were for the 'Avasimin' nanoformulation.

In Vivo Efficacy: Tumor Growth Inhibition

Studies using xenograft models in immunocompromised mice have validated Avasimibe's antitumor effects in vivo.

| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Outcome | Reference |

| Glioblastoma | U87 | Nude Mice | 15, 30 mg/kg/day, IP | Dose-dependent inhibition of tumor growth | [8] |

| Prostate Cancer | PC3 | Nude Mice | 7.5 mg/kg, IV (Avasimin) | Suppressed tumor growth, extended survival | [4] |

| Bladder Cancer | T24 | Nude Mice | Not Specified | Significantly inhibited tumor growth and weight | [10] |

| Lewis Lung Carcinoma | LLC | C57BL/6 Mice | 15 mg/kg | Significantly reduced tumor size | [11][12] |

| Pancreatic Cancer | Not Specified | Orthotopic Mice | Not Specified | Suppressed tumor size and growth rate, reduced metastasis | [5] |

| Cholangiocarcinoma | QBC 939 | Not Specified | Not Specified | Remarkable reduction in tumor volume and weight | [13][14] |

Table 2: Summary of Avasimibe's in vivo antitumor activity in various xenograft models.

Key Signaling Pathway Interactions

Avasimibe's effects are mediated through the modulation of several critical signaling pathways downstream of ACAT-1 inhibition.

| Cancer Type | Key Pathway(s) Affected | Downstream Effect | Reference |

| Glioblastoma | p53/p21, p53/GADD45A, Aurora A/PLK1 | G0/G1 and G2/M cell cycle arrest, apoptosis | [8][15] |

| Bladder Cancer | PPARγ Signaling | G1 phase cell cycle arrest, increased ROS | [10][16] |

| Prostate Cancer | E2F-1 Signaling | G1 phase arrest, suppression of proliferation and metastasis | [17] |

| Cholangiocarcinoma | FoxM1-AKR1C1 Signaling | Inhibition of cell proliferation and tumor progression | [13][14] |

| Pancreatic Cancer | Akt Signaling | Resensitization to gemcitabine | [18] |

Table 3: Avasimibe's impact on key intracellular signaling pathways in different cancer types.

Detailed Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the evaluation of Avasimibe.

In Vitro Cell Proliferation (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., U251, T24) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Avasimibe (e.g., 0-100 µM). A vehicle control (e.g., DMSO) is included.

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined.

Cell Cycle Analysis (Flow Cytometry)

-

Treatment: Cells are seeded in 6-well plates and treated with Avasimibe at desired concentrations (e.g., 7.5, 15, 30 µM) for 48 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.

In Vivo Xenograft Tumor Model

-

Animal Model: 4-6 week old male athymic nude mice are used.

-

Cell Implantation: A suspension of 2-5 million cancer cells (e.g., U87) in 100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³).

-

Randomization & Treatment: Mice are randomized into control and treatment groups. The treatment group receives Avasimibe via a specified route (e.g., intraperitoneal injection) at a set dose (e.g., 15 or 30 mg/kg/day). The control group receives the vehicle.

-

Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = (length × width²)/2). Body weight and general health are also monitored.

-

Endpoint: After a predetermined period (e.g., 18-21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Considerations and Future Directions

While preclinical data are robust, several factors require consideration. Avasimibe was halted in Phase III trials for atherosclerosis due to drug-drug interactions, primarily through its activation of the pregnane X receptor (PXR), which induces CYP3A4 expression.[1][2] This could affect the metabolism of co-administered chemotherapeutic agents, as seen in a preclinical study where Avasimibe abrogated the efficacy of fluvastatin.[1]

Future research should focus on:

-

Combination Therapies: Systematically evaluating Avasimibe's synergy with standard-of-care chemotherapies and immunotherapies (e.g., checkpoint inhibitors, CAR-T cells).[6][19][20]

-

Biomarker Development: Identifying biomarkers, potentially related to ACAT-1 expression or the cholesterol metabolism profile of a tumor, to predict which patients are most likely to respond.

-

Formulation and Delivery: Optimizing delivery systems, such as the previously studied human serum albumin nanoformulation ('Avasimin'), to enhance tumor bioavailability and minimize systemic exposure and potential side effects.[3][4]

Conclusion

Avasimibe presents a compelling, multi-faceted approach to cancer therapy. By targeting the fundamental metabolic alteration of cholesterol esterification, it induces direct cytotoxicity in cancer cells while simultaneously enhancing the body's own antitumor immune response. The wealth of preclinical data across numerous cancer types, including glioblastoma, prostate, bladder, and pancreatic cancer, strongly supports its continued investigation. While challenges related to drug interactions must be carefully managed, the potential of Avasimibe, particularly in combination with modern immunotherapies, warrants its repositioning as a significant candidate in the oncological drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Avasimibe - Wikipedia [en.wikipedia.org]

- 3. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]

- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiating the antitumour response of CD8+ T cells by modulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling [frontiersin.org]

- 14. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer [jcancer.org]

- 17. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combination of metabolic intervention and T cell therapy enhances solid tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Avasimibe as a Novel Inhibitor of Bacterial Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avasimibe, a well-characterized acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor originally developed for the treatment of atherosclerosis, has emerged as a promising candidate for anti-virulence therapy.[1][2][3] This technical guide provides an in-depth overview of the current understanding of Avasimibe's role in inhibiting bacterial virulence, with a focus on its mechanisms of action against key human pathogens. Preclinical research indicates that Avasimibe and its analogs can attenuate the virulence of both Gram-positive and Gram-negative bacteria, not by direct bactericidal or bacteriostatic action, but by targeting specific virulence factor production and regulatory pathways.[4][5][6][7] This document summarizes the quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved.

Introduction to Avasimibe and its Repurposing

Avasimibe was initially designed as a potent inhibitor of ACAT1 and ACAT2, enzymes involved in cholesterol metabolism.[1] While its development as a lipid-lowering agent was halted, recent research has refocused on its potential as an anti-infective agent that circumvents the selective pressures of traditional antibiotics by disarming pathogens rather than killing them.[1][4][8] This anti-virulence approach offers a promising strategy to combat the growing threat of antibiotic resistance.

Avasimibe's Impact on Gram-Negative Bacteria: Inhibition of Glycosyltransferases

In several clinically significant Gram-negative enteric pathogens, including enterohemorrhagic Escherichia coli (EHEC), Salmonella enterica, and Citrobacter rodentium, Avasimibe has been shown to inhibit the activity of the NleB and SseK families of arginine glycosyltransferases.[4][5][6][7][8] These enzymes are type III secretion system effectors that are injected into host cells to disrupt innate immune signaling pathways, thereby promoting bacterial survival and pathogenesis.

Mechanism of Action

Avasimibe directly targets the enzymatic activity of NleB and SseK, preventing them from glycosylating their host protein substrates. By inhibiting this key virulence mechanism, Avasimibe helps to restore the host's natural immune response to the infection.

Signaling Pathway

The NleB/SseK effectors interfere with host cell signaling by glycosylating arginine residues on key proteins in pathways such as the TNF signaling pathway, which is crucial for inflammation and apoptosis. By inhibiting NleB/SseK, Avasimibe prevents this disruption.

Quantitative Data

| Parameter | Bacterium/Enzyme | Value | Reference |

| IC50 | NleB/SseK enzymes | ~10 µM | [6] |

| Effective Dose | S. enterica in RAW264.7 macrophages | 10 µM | [4][5][8] |

Experimental Protocols

2.4.1. In Vitro Glycosylation Assay

This assay measures the ability of Avasimibe to inhibit the glycosylation of a substrate protein by NleB or SseK enzymes.

-

Reagents: Purified NleB/SseK enzyme, substrate protein (e.g., GAPDH), UDP-N-acetylglucosamine (UDP-GlcNAc), Avasimibe, reaction buffer.

-

Procedure:

-

Incubate purified NleB/SseK enzyme with varying concentrations of Avasimibe in the reaction buffer.

-

Add the substrate protein and UDP-GlcNAc to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and analyze the glycosylation of the substrate protein by Western blot using an antibody that recognizes the glycosylated arginine.

-

2.4.2. Macrophage Infection Model

This model assesses the effect of Avasimibe on the intracellular survival of bacteria.

-

Cell Line: RAW264.7 macrophage-like cells.

-

Bacteria: Salmonella enterica.

-

Procedure:

-

Seed RAW264.7 cells in 24-well plates.

-

Treat the cells with Avasimibe for 1 hour prior to infection.

-

Infect the cells with S. enterica at a specific multiplicity of infection (MOI).

-

After a short incubation period to allow for bacterial entry, add gentamicin to kill extracellular bacteria.

-

Incubate for 24 hours.

-

Lyse the macrophages and plate the lysate on agar plates to enumerate the surviving intracellular bacteria (colony-forming units, CFUs).

-

Avasimibe's Impact on Gram-Positive Bacteria: Focus on Staphylococcus aureus

Research on a compound structurally inspired by Avasimibe, designated AV73, has demonstrated significant anti-virulence activity against Staphylococcus aureus. AV73 reduces the production of the key toxin alpha-hemolysin and inhibits biofilm formation.[9]

Mechanism of Action

Affinity-based protein profiling identified the membrane protein insertase YidC as a target of AV73 in S. aureus.[9] The interaction with YidC is thought to be responsible for the observed reduction in virulence factor secretion. Furthermore, quantitative proteomics revealed that AV73 treatment leads to a significant downregulation of major virulence and biofilm-promoting proteins, including the transcriptional regulator SarS and the two-component histidine kinase SaeS.[9]

Signaling Pathway

The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus. SaeS is a sensor kinase that, upon sensing specific host signals, autophosphorylates and then transfers the phosphate group to the response regulator SaeR. Phosphorylated SaeR then binds to the promoter regions of target virulence genes, activating their transcription. The downregulation of SaeS expression by AV73 disrupts this signaling cascade.

Quantitative Data

| Parameter | Bacterium | Value | Reference |

| EC50 (Hemolysis Reduction) | S. aureus NCTC8325 | 30 µM (±1.2 µM) | [9] |

| MBIC50 (Biofilm Inhibition) | S. aureus SH1000 | 25 µM | [9] |

| MBIC50 (Biofilm Inhibition) | MRSA USA300 | 50 µM | [9] |

Experimental Protocols

3.4.1. Hemolysis Assay

This assay quantifies the ability of a compound to inhibit the hemolytic activity of S. aureus alpha-hemolysin.

-

Reagents: S. aureus culture supernatant (containing alpha-hemolysin), rabbit erythrocytes, AV73, phosphate-buffered saline (PBS).

-

Procedure:

-

Grow S. aureus in Tryptic Soy Broth (TSB) to the stationary phase.

-

Centrifuge the culture and filter-sterilize the supernatant.

-

In a 96-well plate, serially dilute AV73.

-

Add the S. aureus supernatant to each well containing AV73 and incubate.

-

Add a suspension of washed rabbit erythrocytes to each well.

-

Incubate at 37°C.

-

Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Include positive (Triton X-100 for 100% lysis) and negative (PBS) controls.

-

3.4.2. Biofilm Inhibition Assay (Crystal Violet Method)

This assay measures the effect of a compound on the formation of bacterial biofilms.

-

Reagents: S. aureus culture, TSB supplemented with glucose, AV73, crystal violet solution (0.1%), ethanol or acetic acid.

-

Procedure:

-

In a 96-well microtiter plate, add TSB with glucose and varying concentrations of AV73.

-

Inoculate the wells with an overnight culture of S. aureus diluted to a specific OD.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully wash the wells with PBS to remove planktonic bacteria.

-

Stain the adherent biofilms with crystal violet solution.

-

After incubation, wash away the excess stain.

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Avasimibe and Pseudomonas aeruginosa

To date, based on a comprehensive literature search, there is no published research directly investigating the effect of Avasimibe on the virulence of Pseudomonas aeruginosa. While other compounds, such as certain macrolides and statins, have been shown to modulate P. aeruginosa virulence, a similar role for Avasimibe has not yet been established.[10][11]

Conclusion and Future Directions

Avasimibe and its analogs represent a promising new class of anti-virulence agents with demonstrated efficacy against both Gram-negative and Gram-positive pathogens. The mechanisms of action, which involve the inhibition of key virulence factor production and regulatory pathways, are distinct from traditional antibiotics, suggesting a lower propensity for the development of resistance.

Future research should focus on:

-

Elucidating the precise molecular interactions between Avasimibe and its bacterial targets.

-

Optimizing the structure of Avasimibe to enhance its anti-virulence activity and improve its pharmacokinetic properties.

-

Investigating the potential of Avasimibe against a broader range of clinically relevant pathogens, including Pseudomonas aeruginosa.

-

Evaluating the in vivo efficacy and safety of Avasimibe in animal models of infection.

The continued exploration of Avasimibe as an anti-virulence therapeutic holds significant potential for the development of novel treatment strategies to combat bacterial infections in an era of increasing antibiotic resistance.

References

- 1. ableweb.org [ableweb.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. ELISA for Alpha-hemolysin (Hla) in Methicilin-resistant Staphylococcus aureus (MRSA) [bio-protocol.org]

- 4. Crystal violet assay [bio-protocol.org]